molecular formula C19H12N6O4S B2598975 N-(2-chloro-4-methylphenyl)-2-(2,7,9-trimethyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide CAS No. 1251584-34-5

N-(2-chloro-4-methylphenyl)-2-(2,7,9-trimethyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide

Cat. No. B2598975
CAS RN: 1251584-34-5
M. Wt: 420.4
InChI Key: LQMGYRRDVLQOSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chloro-4-methylphenyl)-2-(2,7,9-trimethyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide is a useful research compound. Its molecular formula is C19H12N6O4S and its molecular weight is 420.4. The purity is usually 95%.
BenchChem offers high-quality N-(2-chloro-4-methylphenyl)-2-(2,7,9-trimethyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-chloro-4-methylphenyl)-2-(2,7,9-trimethyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

Research has explored the synthesis and evaluation of thienopyrimidine derivatives for their antimicrobial and antitumor activities. For instance, compounds with the thienopyrimidine backbone have demonstrated significant antibacterial and antifungal potency against various strains, including E. coli, B. subtilis, and C. albicans, highlighting their potential as therapeutic agents in treating infectious diseases (Kerru et al., 2019). Similarly, the synthesis of 5-deaza analogues of aminopterin and folic acid, incorporating pyrido[2,3-d]pyrimidine units, has shown significant anticancer activity, suggesting the relevance of such compounds in cancer research (Su et al., 1986).

Antitumor and Antiasthma Applications

Another area of application is in the development of antitumor agents. New 4-substituted thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives have been synthesized and evaluated for their antitumor activity, with several compounds displaying potent effects against human cancer cell lines, such as MCF-7, HeLa, and HCT-116 (Hafez & El-Gazzar, 2017). Furthermore, the creation of triazolo[1,5-c]pyrimidines as potential antiasthma agents exemplifies the diverse therapeutic potentials of pyrimidine derivatives, demonstrating activity as mediator release inhibitors in histamine assays (Medwid et al., 1990).

Crystal Structure Analysis

The examination of the crystal structures of compounds featuring the pyrimidine motif, such as 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides, provides valuable insights into their conformation and potential interactions with biological targets. These studies can inform the design of more effective drug molecules by understanding the structural basis of their activity (Subasri et al., 2016).

properties

IUPAC Name

5-[[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-thiophen-2-ylpyrazolo[1,5-d][1,2,4]triazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12N6O4S/c26-19-13-7-12(16-2-1-5-30-16)22-25(13)9-20-24(19)8-17-21-18(23-29-17)11-3-4-14-15(6-11)28-10-27-14/h1-7,9H,8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQMGYRRDVLQOSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NOC(=N3)CN4C(=O)C5=CC(=NN5C=N4)C6=CC=CS6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 49660141

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